molecular formula C6H6ClN3S B2457855 2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride CAS No. 36273-97-9

2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride

Cat. No.: B2457855
CAS No.: 36273-97-9
M. Wt: 187.65
InChI Key: LUQMWCGRINTRPQ-UHFFFAOYSA-N
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Description

2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride is a chemical compound with the molecular formula C6H5N3S.ClH and a molecular weight of 187.65 g/mol . It is known for its unique structure, which includes a thiadiazole ring fused to a pyridine ring, and is often used in various scientific research applications.

Preparation Methods

The synthesis of 2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride typically involves the reaction of thioamides with hydrazonoyl halides in boiling ethanol containing triethylamine . The reaction conditions are crucial for the successful formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride can be compared with other similar compounds, such as:

Biological Activity

The compound 2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride belongs to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₇H₆N₄S
  • Molecular Weight : 178.214 g/mol
  • Melting Point : 242-248 °C
  • Boiling Point : 409.1 °C at 760 mmHg

This compound features a thiadiazole ring fused with a pyridine moiety, enhancing its potential for various biological interactions.

Antimicrobial Activity

Thiadiazole derivatives are well-known for their antimicrobial properties. The biological activity of 2-amino-thiadiazole compounds has been extensively studied.

Key Findings

  • Antibacterial Activity :
    • The compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the thiadiazole moiety showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ofloxacin .
    • A study demonstrated that certain derivatives had zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .
  • Antifungal Activity :
    • The antifungal efficacy was notable against strains such as Candida albicans and Aspergillus niger, with some compounds showing MIC values comparable to fluconazole .
  • Mechanisms of Action :
    • The presence of halogen substituents on the phenyl ring significantly enhances antibacterial activity, particularly against Gram-positive bacteria .
    • The thiadiazole ring's ability to form hydrogen bonds and interact with bacterial enzymes is hypothesized to contribute to its antimicrobial effects.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential.

Research Insights

  • Cytotoxicity :
    • Compounds derived from the thiadiazole scaffold have shown cytotoxic effects on various cancer cell lines including lung cancer and breast cancer cells .
    • In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range against these cell lines, suggesting significant anticancer potential.
  • Mechanistic Studies :
    • The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. Specific studies highlighted that these compounds could inhibit key signaling pathways involved in tumor growth and proliferation .

Anti-inflammatory Activity

The anti-inflammatory properties of 2-amino-thiadiazoles were evaluated using the carrageenan-induced rat paw edema model.

Experimental Results

  • Compounds demonstrated significant reductions in edema compared to control groups treated with standard anti-inflammatory drugs like diclofenac sodium . This suggests that these compounds may serve as potential candidates for developing new anti-inflammatory agents.

Case Studies and Applications

Several case studies have illustrated the diverse applications of thiadiazole derivatives in pharmacology:

StudyFindings
Dogan et al. (2020)Investigated various substitutions on the amine group affecting antimicrobial activity; identified a derivative with promising antibacterial properties against S. aureus (MIC = 62.5 μg/mL) .
Perupogu et al. (2020)Evaluated a series of benzoxazole-quinazoline derivatives containing thiadiazole; showed robust anticancer profiles against multiple cancer cell lines .
Antimicrobial ScreeningA broad screening revealed significant antifungal activity against A. niger and C. albicans, with some compounds outperforming established antifungals like itraconazole .

Properties

IUPAC Name

[1,2,4]thiadiazolo[2,3-a]pyridin-4-ium-2-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S.ClH/c7-6-8-5-3-1-2-4-9(5)10-6;/h1-4,7H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQMWCGRINTRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+]2C(=C1)N=C(S2)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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